c-Di-AMP sodium salt

Vaccine Adjuvant Th17 Immunity Cytokine Profiling

c-Di-AMP sodium salt is a bacterial cyclic dinucleotide STING agonist that drives a balanced Th1/Th2/Th17 immune response with superior human DC and macrophage activation versus c-di-GMP or c-di-IMP. The sodium salt form ensures ≥16 mM aqueous solubility for reproducible in vitro/in vivo dosing. It uniquely skews Th17 differentiation and induces IL-12/IL-23p40, making it the preferred STING agonist for mucosal vaccine adjuvant development, ex vivo DC maturation, and adoptive cell therapy research. Substituting with cGAMP or other CDNs fails to recapitulate this distinct immunological profile.

Molecular Formula C20H22N10Na2O12P2
Molecular Weight 702.4 g/mol
Cat. No. B1150292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namec-Di-AMP sodium salt
Synonyms3/',5/'-Cyclic diadenylic acid sodium salt
Molecular FormulaC20H22N10Na2O12P2
Molecular Weight702.4 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-].[Na+].[Na+]
InChIInChI=1S/C20H24N10O12P2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-11(31)13-7(39-19)1-37-43(33,34)42-14-8(2-38-44(35,36)41-13)40-20(12(14)32)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,34)(H,35,36)(H2,21,23,25)(H2,22,24,26);;/q;2*+1/p-2/t7-,8-,11-,12-,13-,14-,19-,20-;;/m1../s1
InChIKeyIXWPEIRAKLMJQW-VEQUCWRQSA-L
Commercial & Availability
Standard Pack Sizes0.7 mg / 1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

c-Di-AMP Sodium Salt: A STING Agonist Cyclic Dinucleotide for Immunological Research


c-Di-AMP sodium salt (cyclic diadenylate sodium) is a bacterial second messenger and stimulator of interferon genes (STING) agonist . It is a cyclic dinucleotide (CDN) composed of two adenosine monophosphates linked by phosphodiester bonds . The sodium salt form enhances aqueous solubility to at least 16-20 mM, facilitating in vitro and in vivo applications . As an agonist of the STING pathway, c-di-AMP triggers type I interferon (IFN) production and innate immune activation . It is widely studied for its potential as a mucosal vaccine adjuvant and immunomodulatory agent in infectious disease and cancer models [1][2].

Why c-Di-AMP Sodium Salt Cannot Be Replaced by Other Cyclic Dinucleotides in STING-Mediated Research


Cyclic dinucleotides (CDNs) such as c-di-GMP, c-di-AMP, and cGAMP all activate the STING pathway but exhibit distinct binding affinities, downstream signaling profiles, and in vivo immunological outcomes that preclude simple substitution [1]. c-di-AMP binds STING with a distinct affinity profile compared to 2'3'-cGAMP (Kd ~3.79 nM for 2'3'-cGAMP versus micromolar range for bacterial CDNs) . Critically, c-di-AMP preferentially drives a balanced Th1/Th2/Th17 response with superior activation of human dendritic cells and macrophages compared to c-di-GMP or c-di-IMP [2][3]. Substituting c-di-AMP with cGAMP fails to recapitulate its unique Th17-skewing and IL-12/IL-23p40 induction profile [4]. Therefore, experimental outcomes are CDN-specific and cannot be assumed transferable.

Quantitative Evidence Guide: c-Di-AMP Sodium Salt Differentiation from cGAMP and c-di-GMP


c-Di-AMP Drives a Unique IL-12/IL-23p40 and Th17-Skewing Profile Compared to cGAMP

In a head-to-head comparison of mucosal adjuvants, c-di-AMP demonstrated significantly stronger induction of IL-12/IL-23p40 than cGAMP in vitro [1]. While both CDNs enhanced antigen-specific humoral, Th1, and Th2 responses to a similar extent in mouse immunization studies, c-di-AMP was a stronger enhancer of the Th17 response [1].

Vaccine Adjuvant Th17 Immunity Cytokine Profiling

c-Di-AMP Activates Human Dendritic Cells and Macrophages More Potently Than c-di-GMP or c-di-IMP

Among the three bacterial cyclic dinucleotides (c-di-GMP, c-di-AMP, c-di-IMP), c-di-AMP showed more potency in terms of in vivo and in vitro activities, being able to activate murine and, particularly, human dendritic cells (DCs) and macrophages [1].

Human Immunology Dendritic Cell Activation Innate Immunity

c-Di-AMP Adjuvanted Ag85B Vaccine Reduces M. tuberculosis Bacterial Load and Enhances CD4+ T Cell Recruitment in a Persistent Infection Model

In a mouse model of persistent M. tuberculosis H37Ra infection, intranasal immunization with Ag85B:c-di-AMP induced significantly higher CD4+ T cell recruitment, enhanced Th1/Th2/Th17 profile responses in the lung, and reduced M. tuberculosis load compared to Ag85B immunization alone [1].

Tuberculosis Vaccine Mucosal Adjuvant Immunotherapy

c-Di-AMP Sodium Salt Provides Defined Aqueous Solubility for Reproducible Formulation

The sodium salt form of c-di-AMP is soluble in water to at least 16 mM (Sigma-Aldrich) or up to 20 mM (R&D Systems/Tocris) . This defined solubility profile supports consistent preparation of stock solutions and working concentrations across experiments, reducing variability associated with poorly soluble CDN free acid forms.

Formulation Solubility Assay Development

c-Di-AMP Induces NK Cell Activation and Splenocyte Proliferation in M. tuberculosis Antigen Models

Immunization with the c-di-AMP phosphodiesterase CnpB (which modulates c-di-AMP levels) stimulated splenocyte proliferation and increased the number of activated NK cells in mice [1]. This effect was observed alongside minimal impact on Th1/Th2 responses in the spleen, suggesting a distinct innate immune activation profile.

NK Cell Activation Innate Lymphoid Cells Host Defense

Optimal Research and Industrial Applications for c-Di-AMP Sodium Salt


Mucosal Subunit Vaccine Development Targeting Persistent Intracellular Infections

Based on evidence that c-di-AMP adjuvanted Ag85B reduces M. tuberculosis load and enhances CD4+ T cell recruitment in a persistent infection model [1], this compound is ideally suited for formulating intranasal or other mucosal subunit vaccines against chronic intracellular pathogens (e.g., Mycobacterium tuberculosis, Chlamydia, Listeria). The balanced Th1/Th2/Th17 profile and NK cell activation [2] provide broad protective immunity.

Human Ex Vivo Dendritic Cell Activation and Cancer Immunotherapy Research

c-di-AMP's superior potency in activating human dendritic cells and macrophages compared to c-di-GMP and c-di-IMP [3] makes it a preferred STING agonist for ex vivo human DC maturation studies, tumor antigen loading protocols, and adoptive cell therapy research. Its ability to induce IL-12/IL-23p40 [4] supports Th1/Th17 polarization relevant to anti-tumor immunity.

Th17-Driven Autoimmunity and Host Defense Mechanistic Studies

The distinct Th17-skewing activity of c-di-AMP relative to cGAMP [4] positions it as a specific tool for dissecting STING-dependent Th17 differentiation pathways. Researchers investigating IL-17-mediated host defense against extracellular bacteria and fungi, or Th17-driven autoimmune models, can utilize c-di-AMP to selectively probe this axis without equivalent Th1/Th2 confounding effects.

Standardized High-Throughput Screening for STING Pathway Modulators

The defined aqueous solubility (≥16-20 mM) of the sodium salt form ensures reproducible preparation of stock solutions and consistent dosing across 96-/384-well plates. This makes c-di-AMP sodium salt a reliable positive control or screening tool in high-throughput assays for STING agonists, antagonists, or pathway modulators in both academic and industrial drug discovery settings.

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